Product packaging for 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline(Cat. No.:CAS No. 1082766-13-9)

2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline

Cat. No.: B603163
CAS No.: 1082766-13-9
M. Wt: 178.17g/mol
InChI Key: WXILGCWARVMDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of 1,2,4-Triazole (B32235) Heterocycles in Medicinal Chemistry and Materials Science

The 1,2,4-triazole is a five-membered ring system containing three nitrogen atoms and two carbon atoms. This heterocycle is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. sigmaaldrich.com The presence of multiple nitrogen atoms allows for hydrogen bonding and dipole interactions, which can contribute to strong and specific binding to biological targets. sigmaaldrich.com Consequently, the 1,2,4-triazole nucleus is found in a variety of approved drugs with antifungal, antiviral, and anticancer properties.

Beyond medicine, 1,2,4-triazole derivatives have found applications in materials science. They have been utilized as corrosion inhibitors, in the formation of ionic liquids, and as components of polymers and metal-organic frameworks. sigmaaldrich.com Their thermal stability and coordinating ability with metal ions make them suitable for these diverse applications.

The wide-ranging utility of the 1,2,4-triazole core underscores the importance of developing new synthetic routes and building blocks to access novel derivatives with enhanced or unique properties.

Significance of Fluorine Substitution in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely used strategy in modern drug design. The unique properties of the fluorine atom can profoundly influence the physicochemical and biological characteristics of a compound. With a van der Waals radius similar to that of a hydrogen atom, fluorine can often be substituted for hydrogen without significantly increasing the molecule's size.

Positioning of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline as a Synthetic Intermediate or Target Compound

Based on its chemical structure, this compound is well-suited to serve as a synthetic intermediate. The aniline (B41778) functional group is a versatile handle for a wide array of chemical transformations, including diazotization, acylation, and alkylation reactions. These reactions would allow for the incorporation of the fluoro-triazolylphenyl moiety into larger, more complex molecular architectures.

While specific examples of the use of this compound in the synthesis of target compounds are not extensively documented in publicly available scientific literature, its constituent parts—the fluorinated phenyl ring and the 1,2,4-triazole heterocycle—are both privileged motifs in medicinal chemistry. The combination of these two groups in a single, ready-to-use building block makes it a potentially valuable tool for drug discovery programs aimed at developing new therapeutic agents. The presence of the fluorine atom, in particular, suggests its utility in creating compounds with enhanced metabolic stability and bioavailability.

Below are the basic chemical properties of the compound:

PropertyValue
IUPAC Name 2-fluoro-5-(4H-1,2,4-triazol-4-yl)phenylamine
CAS Number 1082766-13-9
Molecular Formula C₈H₇FN₄
Molecular Weight 178.17 g/mol
Appearance Solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN4 B603163 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline CAS No. 1082766-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-(1,2,4-triazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-7-2-1-6(3-8(7)10)13-4-11-12-5-13/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXILGCWARVMDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651997
Record name 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082766-13-9
Record name Benzenamine, 2-fluoro-5-(4H-1,2,4-triazol-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082766-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Analytical Characterization Techniques for 2 Fluoro 5 4h 1,2,4 Triazol 4 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectral Analysis and Chemical Shift Assignments

A ¹H NMR spectrum of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline would be expected to show distinct signals for the protons of the aniline (B41778) and triazole rings. The aromatic protons on the aniline ring would likely appear as multiplets due to spin-spin coupling with each other and with the fluorine atom. The protons of the triazole ring would typically present as a singlet. The amine (-NH₂) protons would also produce a characteristic signal. A detailed analysis would involve assigning specific chemical shifts (δ) in parts per million (ppm) and determining the coupling constants (J) in Hertz (Hz) for each proton.

¹³C NMR Spectral Analysis and Carbon Environment Characterization

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. Separate signals would be expected for each unique carbon atom in the aniline and triazole rings. The carbon atoms bonded to the fluorine and nitrogen atoms would exhibit characteristic chemical shifts. A comprehensive analysis would include the assignment of the chemical shift for each carbon atom.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable for unambiguously assigning the ¹H and ¹³C NMR signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations between protons and carbons, helping to piece together the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Analysis of the fragmentation pattern would help to confirm the connectivity of the aniline and triazole rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and the C-F stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption maxima (λmax) corresponding to the π→π* and n→π* electronic transitions within the aromatic and heterocyclic ring systems.

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This destructive method provides a quantitative assessment of the compound's elemental composition, which is then compared against the theoretical values calculated from its molecular formula, C₈H₇FN₄. calpaclab.comsigmaaldrich.com A close correlation between the experimentally found values and the calculated percentages serves as a primary confirmation of the compound's empirical formula and a strong indicator of its purity. For novel triazole derivatives, elemental analysis is a standard method for structural confirmation. researchgate.net The results are typically presented as percentages, with the experimental values expected to be within ±0.4% of the theoretical values.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Count Total Mass Percentage
Carbon C 12.011 8 96.088 53.95%
Hydrogen H 1.008 7 7.056 3.96%
Fluorine F 18.998 1 18.998 10.66%
Nitrogen N 14.007 4 56.028 31.45%

| Total | C₈H₇FN₄ | | | 178.17 | 100.00% |

Chromatographic Methods (TLC, HPLC, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating components within a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective qualitative method used to monitor the progress of a chemical reaction by observing the consumption of starting materials and the appearance of the product spot. rsc.org A small amount of the reaction mixture is spotted onto a silica-coated plate, which is then developed in a suitable solvent system (mobile phase). The separation of components is visualized, allowing for a quick assessment of the reaction's status. It is also used to determine the purity of the final isolated product by checking for the presence of any secondary spots.

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique that provides high-resolution separation of compounds. It is used to determine the purity of this compound with high accuracy. The compound is dissolved and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the time it takes for the compound to elute (retention time) is measured. A detector, typically UV-Vis, quantifies the compound, and the purity is expressed as a percentage of the total detected peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for both qualitative and quantitative analysis. As the compound elutes from the LC column, it is ionized and its mass-to-charge ratio (m/z) is determined. For this compound, this confirms the molecular weight of 178.17 g/mol . calpaclab.com LC-MS is highly sensitive and can be used to detect trace-level impurities or to confirm the presence of the desired product in complex reaction mixtures. nih.gov While specific method parameters for this exact compound are proprietary, methods developed for similar compounds like fluoroanilines often utilize C18 columns with a gradient elution of water and acetonitrile. researchgate.netnih.gov

Table 2: Example LC-MS Parameters for Analysis of Related Fluoroaniline (B8554772) Compounds

Parameter Description
Column Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 µm) nih.gov
Mobile Phase A Water nih.gov
Mobile Phase B Acetonitrile with 0.05% acetic acid nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection Mass Spectrometer in Single Ion Monitoring (SIM) mode nih.gov

| Ionization | Positive Electrospray Ionization (ESI+) |

X-ray Diffraction for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, analysis of the closely related analog, 4-(1,2,4-Triazol-1-yl)aniline, provides insight into the expected structural features. nih.gov In this analog, the dihedral angle between the triazole and benzene (B151609) rings is 34.57 (7)°. nih.gov The crystal structure is stabilized by intermolecular N—H⋯N and C—H⋯N hydrogen bonds, as well as aromatic π–π stacking interactions. nih.gov It is expected that this compound would exhibit similar structural characteristics, with the fluorine atom potentially influencing the crystal packing through additional intermolecular interactions. The central 1,2,4-triazole (B32235) ring is expected to be planar. nih.gov

Table 3: Crystallographic Data for the Analogous Compound 4-(1,2,4-Triazol-1-yl)aniline

Parameter Value Reference
Compound 4-(1,2,4-Triazol-1-yl)aniline nih.gov
Molecular Formula C₈H₈N₄ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
Dihedral Angle (Triazole/Benzene) 34.57 (7)° nih.gov

| Intermolecular Interactions | N—H⋯N, C—H⋯N hydrogen bonds; π–π stacking | nih.gov |

Computational Chemistry and in Silico Studies of 2 Fluoro 5 4h 1,2,4 Triazol 4 Yl Aniline and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cal-tek.eu This method is crucial for understanding the interactions between a ligand, such as a 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline analogue, and its biological target at the atomic level.

Molecular docking simulations predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the target protein. A lower binding energy generally indicates a more stable and potent interaction. For instance, in a study of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues, docking against the tubulin–combretastatin (B1194345) A-4 binding site revealed binding affinities ranging from -6.502 to -8.341 kcal/mol. nih.gov The most promising ligand in that series, compound 4i , demonstrated a binding affinity of -8.149 kcal/mol. nih.gov

These simulations also reveal the specific mode of action by identifying key interactions like hydrogen bonds, halogen bonds, and hydrophobic interactions. For example, the docking of compound 4i showed a critical hydrogen bond with the Asn258 residue of the tubulin protein, which is vital for its inhibitory action. nih.gov Similarly, studies on other triazole derivatives targeting enzymes like mushroom tyrosinase and DNA gyrase have used docking to visualize how these molecules fit into the active site and interact with key amino acid residues, thereby explaining their inhibitory activity. nih.govnih.gov

Table 1: Predicted Binding Affinities of Selected Triazole Analogues against Biological Targets This table is representative of data found in computational studies of triazole derivatives and illustrates the type of data generated.

Compound Class Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines nih.gov Tubulin (5LYJ) -6.502 to -8.341 Asn258
1,2,4-triazolo[1,5-a]pyrimidines nih.gov DNA Gyrase Comparable to ciprofloxacin (B1669076) Not specified
s-Triazine derivatives mdpi.com E. coli DNA Gyrase (6RKW) -7.4 to -7.8 Ser-172, Asn-181, Asn-269, Gly-331
s-Triazine derivatives mdpi.com S. aureus DNA Gyrase (4URO) Not specified Gly-375, Asn-383, Gln-468, Asn-470

A significant application of molecular docking is the identification of potential biological targets for a compound or a class of compounds. For aniline-triazole structures, DNA gyrase, a type II topoisomerase, has been identified as a key target. nih.gov This enzyme is essential for bacterial survival as it introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. nih.gov Its absence in eukaryotes makes it an attractive target for developing novel antibacterial agents. nih.gov

In silico studies have shown that 1,2,4-triazole (B32235) derivatives can bind effectively to the ATP-binding site of the GyrB subunit of DNA gyrase, acting as competitive inhibitors. mdpi.com For example, docking studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives confirmed that their antibacterial activity is mediated through DNA gyrase inhibition, with binding scores comparable to the known antibiotic ciprofloxacin. nih.gov One compound from this series, 9a , showed potent inhibitory activity against DNA Gyrase with an IC50 value of 0.68 µM, which was superior to ciprofloxacin (IC50 = 0.85 µM). nih.gov This computational prediction and subsequent experimental validation underscore the power of docking in drug discovery.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is a cornerstone of medicinal chemistry that involves correlating the structural features of a series of compounds with their biological activities. This analysis helps in understanding which parts of a molecule are essential for its function and how modifications can lead to improved potency and selectivity.

Systematic modifications of the core this compound scaffold and its analogues have provided deep insights into their SAR. Studies on various 1,2,4-triazole derivatives consistently show that the nature and position of substituents on the aromatic rings and the triazole core have a profound impact on biological activity. mdpi.com

For example, in a series of ciprofloxacin-triazole hybrids, the type of substituent at the C-3 position of the 1,2,4-triazole ring was found to be a key determinant of antibacterial efficacy. mdpi.com Specifically, the presence of a hydroxyphenyl fragment at this position resulted in the most favorable antibacterial effect. mdpi.com In another study on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates, converting the acetate (B1210297) group into various salts, such as sodium, potassium, or 2-aminoethanol salts, was shown to enhance the actoprotective effect of the compounds. zsmu.edu.ua

Table 2: SAR Summary for 1,2,4-Triazole Analogues This table compiles general SAR findings from various studies on 1,2,4-triazole derivatives.

Compound Series Structural Modification Impact on Biological Activity
Ciprofloxacin-1,2,4-triazole Hybrids mdpi.com Hydroxyphenyl fragment at C-3 of triazole Favorable antibacterial effect
4-Amino-5-aryl-4H-1,2,4-triazole derivatives mdpi.com 4-trichloromethyl group on the phenyl ring Highest antibacterial activity
Betulinic Acid-1,2,3-triazole Hybrids nih.gov Introduction of electron-rich aromatic rings at C-4 of triazole Increased cytotoxicity
Betulinic Acid-1,2,3-triazole Hybrids nih.gov Introduction of electron-poor aromatic rings at C-4 of triazole Hampered cytotoxicity
2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazole-3-yl)thio)acetates zsmu.edu.ua Conversion to 2-aminoethanol salt Increased actoprotective effect

Halogen atoms, such as the fluorine in the parent compound, are known to significantly modulate the physicochemical properties and biological activity of drug molecules. In many series of 1,2,4-triazole derivatives, the presence of halogens like fluorine, chlorine, and bromine on the phenyl ring enhances antibacterial or anticancer activity. mdpi.com This is often attributed to the ability of halogens to form halogen bonds, increase lipophilicity (aiding membrane permeability), and act as metabolic blocks.

For instance, studies have shown that for some triazole derivatives, a 2-fluorine substitution yields high activity. nih.gov In other series, chloro and bromo substituents led to good antibacterial activity, while a trichloromethyl group produced the highest activity. mdpi.com The position of the substituent is also critical; for example, the cytotoxic activities of derivatives with different halogen substitutions on a benzene (B151609) ring were found to follow the order p-Cl > o-Cl > m-Cl. nih.gov Similarly, electron-withdrawing substituents on the 1,2,4-triazole ring generally lead to more potent activity against cancer cell lines compared to electron-donating groups. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. This model serves as a template for designing new, potentially more active molecules or for searching databases for existing compounds with the desired features. tandfonline.comnih.gov

For 1,2,4-triazole derivatives, pharmacophore models have been successfully generated to guide the design of inhibitors for various targets, including aromatase and cyclooxygenase-2 (COX-2). tandfonline.comnih.gov For example, a pharmacophore model developed for 1,2,4-triazole-based aromatase inhibitors consisted of two ring aromatic features, one hydrogen bond acceptor, and one hydrophobic group. tandfonline.com This model was then used as a 3D query to screen a database of over 15,000 triazole-containing molecules, leading to the identification of 320 potential high-affinity binders. tandfonline.com Such strategies streamline the drug discovery process by focusing synthetic efforts on compounds with a higher probability of success.

Medicinal Chemistry Applications and Biological Activity of 2 Fluoro 5 4h 1,2,4 Triazol 4 Yl Aniline Derivatives

Antimicrobial Activity

Derivatives of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline, particularly those modified at the aniline (B41778) amino group to form Schiff bases or other heterocyclic systems, have been investigated for their ability to combat microbial infections. The incorporation of the 1,2,4-triazole (B32235) ring is a key feature in many antimicrobial agents. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial potential of 1,2,4-triazole derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. For instance, a series of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibited significant activity against Staphylococcus aureus. nih.gov Specifically, certain derivatives showed antibacterial effects superior to the standard drug streptomycin. nih.gov Another study on Schiff bases of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reported moderate activity against Gram-positive bacteria such as S. aureus, S. epidermidis, B. subtilis, and M. luteus. mdpi.com The strongest activity against S. aureus was observed with compounds bearing 3-methylphenyl and 2-methylphenyl substituents, with a minimum inhibitory concentration (MIC) of 125 µg/mL. mdpi.com

Furthermore, novel hydrazone derivatives of (2,4-dinitrophenyl) hydrazine (B178648) have shown moderate antimicrobial activity against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria at a concentration of 250 µg/ml. rjptonline.orgresearchgate.net The presence of an electron-withdrawing group, such as a p-chloro substituent, on the aromatic ring of vanillic acid-triazole Schiff base derivatives has been shown to improve antibacterial activity. researchgate.netpensoft.net

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

Compound Type Test Organism Activity (MIC in µg/mL) Reference
Schiff bases of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Staphylococcus aureus ATCC 6538 125 mdpi.com
Hydrazone derivatives of (2,4-dinitrophenyl) hydrazine Staphylococcus aureus, Escherichia coli 250 rjptonline.orgresearchgate.net
Vanillic acid-triazole Schiff base with p-chloro substituent Gram-positive and Gram-negative bacteria - researchgate.netpensoft.net

Antifungal Potential

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design. dergipark.org.tr Derivatives of this compound are expected to exhibit antifungal properties. Research on related compounds supports this hypothesis. For example, new derivatives of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have demonstrated moderate antifungal activity against Candida species. mdpi.com The most potent compound in this series, featuring a 4-methoxyphenyl (B3050149) moiety, displayed an MIC of 62.5 µg/mL against Candida albicans. mdpi.com

Similarly, fluorine-substituted 4-thiazolidinones bearing a 1,2,4-triazinone moiety have been synthesized and evaluated for their antifungal activity against phytopathogenic fungi like Fusarium moniliforme. scirp.org These fluorinated compounds exhibited higher antifungal activity compared to their non-fluorinated counterparts. scirp.org Thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid have also been screened for their antifungal activity against Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

Compound Type Test Organism Activity (MIC in µg/mL) Reference
Schiff base of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-methoxyphenyl moiety Candida albicans 62.5 mdpi.com
Fluorine-substituted 4-thiazolidinone (B1220212) bearing 1,2,4-triazinone Fusarium moniliforme - scirp.org
Thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid Aspergillus flavus, Aspergillus niger, Candida albicans - researchgate.net

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition, β-Lactamase Inhibition)

The antimicrobial mechanisms of 1,2,4-triazole derivatives are diverse. One of the key targets for antibacterial action is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Novel 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives have been designed as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR). nih.gov A triazole-based novel bacterial topoisomerase inhibitor (NBTI), BDM71403, has shown potent activity against Mycobacterium tuberculosis DNA gyrase by blocking the DNA-gyrase complex and inducing single-strand DNA breaks. nih.gov

Anticancer Activity

The 1,2,4-triazole nucleus is a prominent scaffold in the development of anticancer agents. ekb.eg This is evidenced by the structural composition of several commercially available anticancer drugs. rjpbr.com

In Vitro Evaluation against Cancer Cell Lines

Derivatives of 1,2,4-triazole have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. A series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds demonstrated potent cytotoxic activities against lung cancer cell lines A549, NCI-H460, and NCI-H23, with IC50 values ranging from 1.02 to 48.01 µM. nih.gov The compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was particularly effective against the A549 cell line with an IC50 value of 1.09 µM. nih.gov

In another study, Schiff bases of 3-amino-1H-1,2,4-triazole were tested against HEPG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines, with some derivatives showing effective anticancer activity. ekb.eg Furthermore, a series of 2-substituted 7-(3′,4′,5′-trimethoxyphenyl) scirp.orgnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives were screened for their antiproliferative activity against MDA-MB-231 (breast cancer), HeLa (cervical cancer), A549, and HT-29 (colon cancer) cell lines, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Table 3: In Vitro Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound Type Cell Line Activity (IC50 in µM) Reference
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) A549 (Lung) 1.09 nih.gov
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) NCI-H460 (Lung) 2.01 nih.gov
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) NCI-H23 (Lung) 3.28 nih.gov
2-(p-toluidino)-7-(3′,4′,5′-trimethoxyphenyl) scirp.orgnih.govnih.govtriazolo[1,5-a]pyrimidine HeLa (Cervical) 0.030-0.043 nih.gov
2-(p-toluidino)-7-(3′,4′,5′-trimethoxyphenyl) scirp.orgnih.govnih.govtriazolo[1,5-a]pyrimidine A549 (Lung) 0.160-0.240 nih.gov

Molecular Targets in Cancer Pathways (e.g., Tubulin Inhibition)

A key molecular target for many anticancer drugs is tubulin, a protein essential for the formation of microtubules and the mitotic spindle during cell division. nih.gov Inhibition of tubulin polymerization disrupts this process, leading to cell cycle arrest and apoptosis. Several 1,2,4-triazole derivatives have been identified as potent tubulin polymerization inhibitors. nih.gov These compounds often act by binding to the colchicine (B1669291) binding site on tubulin. nih.govnih.gov

For example, a series of 5-amino-1H-1,2,4-triazoles possessing a 3,4,5-trimethoxyphenyl moiety were synthesized and evaluated for their tubulin polymerization inhibitory activity. nih.gov One of the most promising analogues exhibited an IC50 value of 9.4 µM in the tubulin polymerization assay and was shown through molecular modeling to form stable interactions within the colchicine-binding site. nih.gov Similarly, a series of tubulin polymerization inhibitors containing a 1,2,4-triazole ring designed to mimic the bioactive conformation of combretastatin (B1194345) A-4 (CA-4) showed potent cytotoxicity against various cancer cells, including multi-drug-resistant lines. nih.gov

Other Biological Activities of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a key pharmacophore in medicinal chemistry, known to be a component of a wide array of therapeutic agents. researchgate.netnih.gov This heterocyclic scaffold is resistant to metabolic degradation and possesses favorable pharmacokinetic properties. nih.gov Its versatility as a bioisostere for amide, ester, or carboxyl groups has led to its incorporation into molecules designed for various biological targets. nih.gov Researchers have extensively explored derivatives of 1,2,4-triazole for numerous pharmacological activities, demonstrating the broad potential of this chemical class. researchgate.netrjptonline.orgresearchgate.net

The 1,2,4-triazole ring is a fundamental component of several antiviral drugs and a promising scaffold in the development of new antiviral agents. nih.govnih.govmdpi.com These derivatives have shown efficacy against a range of DNA and RNA viruses. nih.govmdpi.com

One of the most well-known triazole-based drugs is Ribavirin, which is active against hepatitis C, influenza A and B, and herpes viruses. nih.gov Another clinically relevant compound is Taribavirin, which has been investigated for treating severe respiratory syncytial virus (RSV) and other viral infections. mdpi.com

Recent research has focused on novel 1,2,4-triazole derivatives with potent antiviral activities. For instance, a series of acetamide-substituted analogs of doravirine (B607182) were synthesized, with one derivative containing a 1,2,4-triazole substituent showing excellent inhibitory properties against HIV-1, comparable to doravirine itself. nih.gov In the search for anti-influenza agents, triazoloazines modified with fluoroglycine demonstrated the highest activity against the influenza A (H1N1) virus. nih.gov Furthermore, studies on newly synthesized 1,2,4-triazole derivatives, particularly sugar hydrazone derivatives, revealed significant activity against the Hepatitis B Virus (HBV). derpharmachemica.com

Table 1: Antiviral Activity of Selected 1,2,4-Triazole Derivatives
Compound/Derivative ClassTarget VirusKey FindingReference
Acetamide-substituted analog of doravirineHIV-1Showed excellent efficacy, comparable to the reference drug doravirine. nih.gov
Triazoloazines with fluoroglycineInfluenza A (H1N1)Demonstrated the greatest activity against this influenza strain. nih.gov
Sugar hydrazone derivatives of 1,2,4-triazoleHepatitis B Virus (HBV)Compounds 7a, 7b, and 7d showed the highest antiviral activity against HBV. derpharmachemica.com
RibavirinRNA and DNA viruses (e.g., Hepatitis C, Influenza)A broad-spectrum antiviral drug. nih.gov

Derivatives of 1,2,4-triazole have been extensively investigated for their potential as anti-inflammatory and analgesic agents. nih.govresearchgate.netnih.gov Many of these compounds exhibit their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. mdpi.com

In one study, a series of diaryl-1,2,4-triazole derivatives with a urea (B33335) linker and a sulfamoylphenyl moiety were synthesized. mdpi.com Two compounds from this series, 21a and 21b , were identified as potent COX-2 inhibitors and also showed activity against soluble epoxide hydrolase (sEH), an enzyme that inactivates the anti-inflammatory epoxyeicosatrienoic acid (EET). mdpi.com In carrageenan-induced rat paw edema models, a common method for assessing anti-inflammatory activity, several 1,2,4-triazole derivatives have demonstrated significant reductions in edema. researchgate.netbenthamdirect.com For example, compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol showed a 91% inhibition of edema, which was superior to the standard drug ibuprofen (B1674241) (82%). nih.gov Another derivative, (S)-1-(6-Phenyl-7H- ekb.egnih.govmdpi.comtriazolo[3,4-b] ekb.egmdpi.comnih.govthiadiazin-3-yl)ethanol , displayed results equipotent to ibuprofen. nih.gov

In terms of analgesic activity, these compounds have been evaluated using methods such as the acetic acid-induced writhing test and the hot plate test. researchgate.netnih.govbenthamdirect.com The derivative (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol significantly reduced the number of writhing responses in mice by 83%, outperforming ibuprofen. nih.gov Another compound, 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one , also showed effective analgesic properties by decreasing abdominal cramps and increasing response time in the hot plate method. researchgate.net

Table 2: Anti-inflammatory and Analgesic Activity of Selected 1,2,4-Triazole Derivatives
Compound/DerivativeActivityModel/TestKey FindingReference
Diaryl-1,2,4-triazoles (21a, 21b)Anti-inflammatoryCOX-2 InhibitionPotent inhibitors of COX-2 and also active against sEH. mdpi.com
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanolAnti-inflammatoryCarrageenan-induced paw edemaShowed 91% edema inhibition, exceeding ibuprofen (82%). nih.gov
(S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanolAnalgesicAcetic acid writhing testProduced an 83% reduction in writhing, superior to ibuprofen (71.5%). nih.gov
5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–oneAnalgesic & Anti-inflammatoryHot plate & Carrageenan testsEffectively reduced pain responses and edema. researchgate.net

The 1,2,4-triazole scaffold is a recognized pharmacophore in the development of anticonvulsant drugs for the treatment of epilepsy. nih.govthieme-connect.com The established antiepileptic drugs Triazolam and Alprazolam both contain a triazole moiety. nih.gov The search for new anticonvulsant agents with improved efficacy and lower toxicity has led to the synthesis and screening of numerous 1,2,4-triazole derivatives. nih.govsemanticscholar.org

These compounds are often evaluated in preclinical models such as the maximal electroshock (MES) test and the 6Hz psychomotor seizure test. nih.govtandfonline.com A study involving N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters identified several derivatives active in both the 6Hz and MES tests. nih.gov Specifically, compound 4g from this series showed promising activity without signs of neurotoxicity. nih.gov

Another class of compounds, 4,5-disubstituted-1,2,4-triazole-3-thiones, has demonstrated potent anticonvulsant effects. tandfonline.com Three derivatives, TP-10 , TP-315 , and TP-427 , were found to be 2-3 times more potent than the established drug valproic acid in the 6Hz test. tandfonline.com Compound TP-427 was particularly effective in protecting mice from 6Hz-induced seizures. tandfonline.com Research has also shown that compounds with a 1,2,4-triazole-3-thiol moiety generally display better anticonvulsant activity than those with a simple 1,2,4-triazole ring. semanticscholar.org

Table 3: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives
Compound/Derivative ClassTest ModelKey FindingReference
N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine ester (4g)6Hz and MES testsActive in both tests with no observed neurotoxicity. nih.gov
4,5-disubstituted-1,2,4-triazole-3-thione (TP-427)6Hz psychomotor seizure testExhibited the most beneficial time-course effect and potency. ED₅₀ ranged from 40.9 to 64.9 mg/kg. tandfonline.com
2-(1H-1,2,4-triazole-1-yl)-N-(2,6-dimethylphenyl)acetamideMES testProvided 87.5% protection against electroshock induced seizures. semanticscholar.org
1,2,4-triazole-3-thiol derivatives (11a, 11b)MES and scPTZ testsShowed better anticonvulsant activity than corresponding 1,2,4-triazole derivatives. semanticscholar.org

Tuberculosis remains a major global health threat, and the development of new anti-tubercular agents is critical. nih.gov Derivatives of 1,2,4-triazole have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. mdpi.comnih.govnih.gov

A series of pyridine-1,2,4-triazole derivatives were synthesized and tested against various mycobacterial strains. mdpi.comnih.gov Within this series, the presence of a 3,4-dichlorophenyl substituent was found to be important for anti-tuberculosis activity. mdpi.com Compound C4 was the most active against M. tuberculosis H37Ra, with a minimum inhibitory concentration (MIC) of 0.976 µg/mL. mdpi.comnih.gov Other compounds such as C8 , C11 , and C14 also showed satisfactory activity. mdpi.comnih.gov

Further research has identified the mycobacterial membrane protein large 3 (MmpL3) as a key target for some 1,2,4-triazole derivatives. johnshopkins.edu Inhibition of this protein disrupts the mycolic acid biosynthetic pathway. johnshopkins.edu Compounds 21 and 28 from a novel series of 1,2,4-triazoles demonstrated potent activity against the H37Rv strain (MIC = 0.03–0.13 μg/mL) and against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. johnshopkins.edu Another study highlighted compound 6a , an oxalic acid derivative, as the most potent among its series, with an MIC of 6.25 µg/mL against M. tuberculosis H37Rv. rjptonline.org

Table 4: Anti-Tuberculosis Activity of Selected 1,2,4-Triazole Derivatives
Compound/DerivativeTarget/StrainMIC (Minimum Inhibitory Concentration)Reference
Compound C4 (a pyridine-1,2,4-triazole)M. tuberculosis H37Ra0.976 µg/mL mdpi.comnih.gov
Compound 21M. tuberculosis H37Rv0.03–0.13 µg/mL johnshopkins.edu
Compound 28MDR and XDR TB isolates0.06–1.0 µg/mL johnshopkins.edu
Compound 6a (oxalic acid derivative)M. tuberculosis H37Rv6.25 µg/mL rjptonline.org

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. researchgate.netisres.org Synthetic antioxidants like 1,2,4-triazole derivatives are of great interest for their potential to mitigate this damage. researchgate.netekb.egisres.org

The antioxidant properties of these compounds are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test. ekb.egisres.org Studies have shown that the nature and position of substituents on the triazole ring significantly influence their antioxidant capacity. For example, the presence of a hydroxyl (-OH) group, particularly at the para position, can enhance antioxidant activity due to extended conjugation possibilities. isres.org

A series of 1,2,4-triazole derivatives containing phenol (B47542) and pyridine (B92270) groups were synthesized and showed promising results in various antioxidant assays. researchgate.net Compound G (2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol) from this series exhibited high total antioxidant activity and good DPPH radical scavenging ability. researchgate.net In another study, a series of 1,2,4-triazole derivatives with a morpholine (B109124) moiety was evaluated, and 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol was identified as the most active compound. zsmu.edu.ua Additionally, a derivative labeled 8b from a series containing an alkoxy moiety showed remarkable antioxidant activity with a SC50 of 49.4 µM. ekb.eg

Table 5: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives
Compound/Derivative ClassAssayKey FindingReference
Compound 8b (with alkoxy moiety)DPPH radical scavengingSC50 of 49.4 µM, showing remarkable activity. ekb.eg
Phenol and pyridine substituted 1,2,4-triazolesDPPH, ABTS, Metal ChelatingElectron-donating groups were shown to increase antioxidant activity. researchgate.net
4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiolLipid peroxidationShowed the most pronounced antioxidant activity in its series, reducing TBA-AP levels by 42.50%. zsmu.edu.ua
1-(((aryl)-3-yl)-4H-(1,2,4)-triazol-5-ylmethyl)-1H-benzotriazolesAntioxidant assaysThe presence of a para-hydroxyl group made these compounds good antioxidants. isres.org

Toxoplasmosis, caused by the parasite Toxoplasma gondii, affects a significant portion of the global population. nih.gov The search for safer and more effective treatments compared to the standard therapy of pyrimethamine (B1678524) and sulfadiazine (B1682646) has led to the investigation of 1,2,4-triazole-based compounds. nih.govtandfonline.com

Researchers have optimized chemical scaffolds to develop potent and selective anti-Toxoplasma gondii agents. nih.govfigshare.com An imidazole-thiosemicarbazide scaffold was modified to create a cyclic analogue with a 1,2,4-triazole core structure. nih.gov One compound from this work, 20b , demonstrated a prominent selective inhibition of the parasite, with a selectivity index (SI) of 70.72. nih.govfigshare.com This made it significantly more selective than the standard drugs pyrimethamine and sulfadiazine. nih.govtandfonline.com

These novel triazole derivatives are designed to inhibit parasite proliferation and invasion. nih.gov While some research has explored related heterocycles like 1,3,4-thiadiazoles, the focus on the 1,2,4-triazole core has yielded promising candidates for preclinical development due to their high selectivity and low cellular toxicity. nih.govnih.gov

Table 6: Antiparasitic Activity of Selected 1,2,4-Triazole Derivatives
Compound/DerivativeTarget ParasiteKey FindingReference
Compound 20b (s-triazole core)Toxoplasma gondiiDisplayed a high selectivity index (SI = 70.72), making it 11-fold more selective than pyrimethamine. nih.govfigshare.com
4-(3-fluorophenyl)-5-(4-methylimidazol-5-yl)-1,2,4-triazole-3-thioneToxoplasma gondiiIdentified as part of a series of potent analogues designed for anti-Toxoplasma activity. nih.gov

Considerations for Drug Design and Development

The transformation of a promising chemical entity into a viable drug candidate is a multifaceted process. For derivatives of this compound, key considerations include the refinement of their pharmacokinetic and pharmacodynamic properties, the strategic identification and subsequent optimization of lead compounds, and a thorough evaluation of their toxicity profiles.

The clinical success of a drug candidate is heavily dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Pharmacokinetics, often summarized by the acronym ADME, describes the absorption, distribution, metabolism, and excretion of a compound by the body. patsnap.com Pharmacodynamics, on the other hand, relates to the drug's effect on its target. Optimizing these profiles is a critical step to enhance efficacy and ensure the compound reaches its intended target in sufficient concentration and for an adequate duration. danaher.com

Strategies for optimizing the PK profile of triazole derivatives involve modifying the chemical structure to improve properties like solubility, metabolic stability, and cell permeability. patsnap.com For instance, in silico (computer-based) studies are frequently employed to predict the ADME properties of newly designed derivatives. In a study on novel quinoline (B57606) derivatives coupled with a 1,2,4-triazole nucleus, researchers calculated various pharmacokinetic parameters to forecast the drug-likeness of the synthesized compounds. nih.gov

Table 1: Predicted In Silico Pharmacokinetic Parameters for a Quinoline-Triazole Derivative (7a) nih.gov

ParameterPredicted ValueDescription
Molecular Weight372.80 g/molAffects absorption and distribution.
LogPVaries by derivativeIndicates the lipophilicity of the compound, influencing permeability.
Topological Polar Surface Area (TPSA)Varies by derivativeRelates to the compound's ability to permeate cell membranes.
Number of Hydrogen Bond Donors/AcceptorsVaries by derivativeInfluences solubility and binding to the target.

Experimental studies in animal models provide concrete data on how these derivatives behave. In a pharmacokinetic study of a different 1,2,4-triazole derivative, potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate, administered intragastrically to rats, researchers determined key PK parameters that describe the compound's fate in the body. dergipark.org.tr The study found that the maximum serum concentration was reached very quickly, and the compound had a short half-life. dergipark.org.tr

Table 2: Experimental Pharmacokinetic Parameters of a Triazole Derivative in Rats dergipark.org.tr

ParameterValue
Time to Max Concentration (Tmax)5 minutes
Maximum Concentration (Cmax)279.67 µg/mL
Area Under the Curve (AUC)150.90 µg*h/mL
Serum Half-life (t1/2)0.32 hours

Lead identification is the process of finding chemical compounds that show promising biological activity against a specific disease target. danaher.com Once identified, a lead compound undergoes optimization, an iterative process of chemical modification to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing potential adverse effects. patsnap.com This phase is crucial for transforming a "hit" from a screening campaign into a drug candidate suitable for preclinical development. criver.com

For derivatives of the this compound family, computational methods like molecular docking are valuable tools for identifying lead compounds. These techniques predict how a molecule might bind to a biological target. A 2023 study used molecular docking to screen a series of 2-(3-R-1H-1,2,4-triazol-5-yl)anilines as potential inhibitors of the EGFR and RET tyrosine kinases, which are implicated in non-small cell lung cancer. dnu.dp.ua The study identified 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline as a lead compound due to its high predicted binding affinity to both enzymes, comparable to or better than standard drugs. dnu.dp.ua

Table 3: Predicted Binding Energies of a Lead Triazolylaniline (a5) vs. Standard Drugs dnu.dp.ua

CompoundBinding Energy (EGFR) (kcal/mol)Binding Energy (RET) (kcal/mol)
2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline (a5)-9.7-8.7
Vandetanib (Standard)-9.4-9.5
Gefitinib (Standard)-8.8-8.2

A critical aspect of drug development is the early assessment of a compound's toxicity. nih.gov The goal of safety lead optimization is to identify and eliminate compounds with unfavorable toxicity profiles before they advance to more expensive and time-consuming stages of development. nih.gov This involves a combination of computational predictions and experimental studies. pharmj.org.ua

Research on the toxicity of compounds structurally related to this compound provides insight into the potential safety profile of this chemical class. A study on the acute toxicity of 2-(((3-(2-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol used both computer modeling and in vivo experiments in rats. pharmj.org.ua The investigation is crucial for understanding the dose-toxicity relationship of the substance. pharmj.org.ua

The results from the in vivo study, which involved administering the compound to rats, were used to classify its toxicity. pharmj.org.ua According to the K. K. Sidorov classification system, the compound was determined to belong to the IV toxicity class, indicating it is a substance of low toxicity. pharmj.org.ua Such studies are essential for establishing the initial safety parameters of a potential drug. pharmj.org.ua Furthermore, predictive computer models like QSAR (Quantitative Structure-Activity Relationship) analysis can be used to estimate toxicity, offering a rapid method to assess risk and guide further research. pharmj.org.ua

Future Directions and Research Gaps for 2 Fluoro 5 4h 1,2,4 Triazol 4 Yl Aniline

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the future investigation of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline and its derivatives. While general methods for the synthesis of 1,2,4-triazoles are known, research into novel pathways for this specific scaffold could yield significant advantages. globalresearchonline.netresearchgate.net

Future research should focus on:

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate the reaction, potentially leading to higher yields and shorter reaction times, a technique that has proven effective for other 1,2,4-triazole (B32235) derivatives. researchgate.net

One-Pot Reactions: Designing multi-component, one-pot reactions to construct the molecule from simple precursors could enhance efficiency and reduce waste.

Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters, leading to improved safety and scalability.

Green Chemistry Approaches: Employing environmentally benign solvents and catalysts would align with modern principles of sustainable chemistry. mdpi.com

Synthetic ApproachPotential AdvantagesRelevant Findings for Analogues
Microwave-Assisted SynthesisRapid reaction times, improved yieldsEffective for various 1,2,4-triazole derivatives researchgate.net
One-Pot ReactionsIncreased efficiency, reduced wasteSuccessfully used for complex heterocyclic systems
Flow ChemistryEnhanced control, scalability, and safetyGrowing application in pharmaceutical manufacturing
Green ChemistryReduced environmental impact, sustainabilityUse of greener solvents and catalysts is a key trend mdpi.com

Comprehensive Biological Profiling and In Vivo Studies

The structural similarity of this compound to known bioactive molecules suggests a broad range of pharmacological activities to be investigated. nih.govglobalresearchonline.net A comprehensive biological screening is a critical next step.

Future research should include:

Antifungal Activity: Given that the 1,2,4-triazole moiety is central to many antifungal drugs like fluconazole (B54011) and voriconazole, evaluating this compound against a panel of pathogenic fungi, such as Candida and Aspergillus species, is a high priority. nih.gov

Anticancer Activity: Fluorinated compounds and triazole derivatives have shown significant potential as anticancer agents. frontiersin.orgnih.gov Screening against a diverse panel of cancer cell lines (e.g., breast, lung, colon) is warranted. frontiersin.orgnih.gov

Antiviral Activity: Triazoles are also present in antiviral medications. Testing against a range of viruses would be a valuable endeavor. nih.gov

Antibacterial Activity: The potential for antibacterial efficacy should be explored, particularly against resistant strains where novel mechanisms of action are urgently needed. mdpi.com

In Vivo Studies: Promising in vitro results should be followed by in vivo studies in animal models to assess efficacy, pharmacokinetics, and preliminary safety.

Potential Biological ActivityRationale based on Structural Features
AntifungalThe 1,2,4-triazole core is a key pharmacophore in many antifungal drugs. nih.gov
AnticancerFluorine substitution and the triazole ring are common in anticancer agents. frontiersin.orgnih.gov
AntiviralThe triazole nucleus is found in several antiviral compounds. nih.gov
AntibacterialNovel heterocyclic compounds are a source of new antibacterial agents. mdpi.com

Detailed Mechanistic Investigations at the Molecular Level

Understanding how this compound exerts its biological effects at the molecular level is crucial for its development as a therapeutic agent.

Future research should aim to:

Identify Molecular Targets: For any confirmed biological activity, identifying the specific enzyme or receptor it interacts with is a key objective. For instance, if antifungal activity is observed, its effect on fungal cytochrome P450 enzymes should be investigated.

Elucidate Mechanism of Action: Detailed studies to understand the downstream effects of target binding are necessary. This could involve transcriptomics, proteomics, and metabolomics approaches.

Computational Modeling and Docking: In silico studies can predict potential binding modes and interactions with target proteins, guiding further experimental work.

Development of Structure-Based Drug Design Strategies

Once a lead activity is identified, structure-based drug design can be employed to optimize the potency and selectivity of this compound.

Future research in this area should involve:

Synthesis of Analogues: A library of derivatives should be synthesized by modifying the fluoroaniline (B8554772) and triazole rings with different substituents.

Structure-Activity Relationship (SAR) Studies: The biological activity of these analogues should be systematically evaluated to establish clear SARs. This will help in understanding the contribution of different parts of the molecule to its activity. researchgate.net

Pharmacokinetic Profiling: In silico and in vitro ADME (absorption, distribution, metabolism, and excretion) studies should be conducted to assess the drug-like properties of the most promising compounds. nih.gov

Potential Applications Beyond Medicinal Chemistry

The unique electronic properties of the triazole ring and the presence of fluorine suggest that this compound could have applications outside of the pharmaceutical realm. researchgate.net

Potential future research directions include:

Materials Science: Triazole derivatives are being explored for their use in organic light-emitting diodes (OLEDs), solar cells, and as heat-resistant materials. researchgate.net The specific properties of this compound in such applications are yet to be determined.

Agrochemicals: The 1,2,4-triazole scaffold is present in many fungicides and herbicides used in agriculture. nih.gov The potential of this compound as a novel agrochemical could be investigated.

Corrosion Inhibitors: Certain triazole derivatives have been shown to be effective corrosion inhibitors for metals. nih.gov

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline, and how can reaction parameters be optimized to enhance yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with fluorinated aniline derivatives and triazole precursors. A common approach includes:

Nucleophilic substitution : Introduce the triazole moiety via coupling reactions using catalysts like Pd(PPh₃)₄ under inert atmospheres.

Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to favor triazole ring formation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product.
Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1:1.2 for aniline:triazole precursor) and reaction time (12–24 hours). Purity is confirmed via TLC and HPLC (>95%) .

Q. Which analytical techniques are most suitable for confirming the structural identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies aromatic protons (δ 6.8–7.5 ppm), fluorine coupling, and triazole proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 223.08).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (if single crystals are obtainable).
  • HPLC-PDA : Quantifies purity (>98%) using C18 columns (acetonitrile/water mobile phase) .

Q. What are the key safety considerations and handling protocols for this compound during laboratory-scale synthesis?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents.
  • Storage : Store in amber vials at 2–8°C under nitrogen to prevent degradation.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.
  • Toxicity : Monitor for skin/eye irritation (Category 2 hazards); conduct risk assessments per OSHA guidelines .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial efficacy vs. inactivity in specific models)?

  • Methodological Answer :
  • Controlled Replication : Repeat assays under standardized conditions (e.g., Mueller-Hinton agar for bacteria, RPMI-1640 for fungal models).
  • Purity Verification : Confirm compound integrity via LC-MS to rule out degradation products.
  • Structural Analogs : Compare activity with derivatives (e.g., methoxy or trifluoromethyl substitutions) to identify pharmacophore dependencies.
  • Mechanistic Studies : Use fluorescence-based assays to evaluate membrane disruption or enzyme inhibition (e.g., CYP450 interactions) .

Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or fungal lanosterol demethylase.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (50–100 ns trajectories) in explicit solvent models (TIP3P water).
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity using partial least squares regression .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate the pharmacophoric contributions of the triazole and aniline moieties?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize derivatives with:
  • Triazole modifications : Methyl, benzyl, or sulfanyl groups at position 1 or 4.
  • Aniline substitutions : Electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 2- or 5-positions.
  • Biological Testing : Screen against panels (e.g., Gram+/Gram− bacteria, Candida spp.) to establish MIC₉₀ values.
  • Data Analysis : Use cluster analysis (e.g., PCA) to group compounds by activity profiles and identify critical substituents.
    Example SAR findings: Fluorine at the 2-position enhances membrane permeability, while bulky triazole substituents reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.